molecular formula C21H14BrN B8371703 2-(4-Bromophenyl)-3,3-diphenylacrylonitrile

2-(4-Bromophenyl)-3,3-diphenylacrylonitrile

Cat. No.: B8371703
M. Wt: 360.2 g/mol
InChI Key: YUUWKBGYTVWRPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromophenyl)-3,3-diphenylacrylonitrile is a useful research compound. Its molecular formula is C21H14BrN and its molecular weight is 360.2 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C21H14BrN

Molecular Weight

360.2 g/mol

IUPAC Name

2-(4-bromophenyl)-3,3-diphenylprop-2-enenitrile

InChI

InChI=1S/C21H14BrN/c22-19-13-11-16(12-14-19)20(15-23)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14H

InChI Key

YUUWKBGYTVWRPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C(C#N)C2=CC=C(C=C2)Br)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A related material was prepared in which the vinylic hydrogen of C(DPVBi)4 is substituted with a cyano group. The stabilized LUMO of the cyano-substituted triphenylethene fragment (2,3,3-triphenylacrylonitrile) is expected to enhance electron injection and transport as is observed for CN-PPV.38 Knovenagle condensation between 4-bromobenzonitrile and benzophenone gives 2-(4-bromophenyl)-3,3-diphenylacrylonitrile (Scheme 4). Metathesis of the bromine atom for boronpinacolate proceeds in good yield using the method of Miyaura.39 In this case metathesis of bromine using the n-BuLi/B(OiPr)3 protocol is not compatible with the sensitive cyano functionality. Five equivalents of 2-(4-pinacolatoboron-phenyl)-3,3-diphenylacrylonitrile react smoothly with tetrakis(4-bromophenyl)methane using the optimized Pd(dppf)Cl2 catalyzed coupling conditions to yield tetrakis(4,4′-(3,3-diphenylacrylonitrile)-1,1′-biphenyl)methane, C(DPAB)4 in 82% yield, following purification by flash chromatography. Compound C(DPAB)4 has been fully characterized and the details can be found in the Examples.
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